molecular formula C59H70B2Cl2Na4O10 B10847766 Cosalane derivative

Cosalane derivative

Cat. No.: B10847766
M. Wt: 1123.7 g/mol
InChI Key: ABZNJZXRGKGMJC-OIFNYXQLSA-L
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Description

Cosalane is a cholesterol derivative that was initially designed as a therapeutic agent for human immunodeficiency virus. It has been identified as a potent inhibitor of human and murine CC-chemokine receptor 7 signaling. This receptor is a G protein-coupled receptor expressed on various immune cells, including T cells, B cells, and dendritic cells . Cosalane derivatives have shown significant potential in inhibiting viral entry and reverse transcriptase activity, making them valuable in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cosalane derivatives typically involves the reaction of cosalane with di-tert-butyl esters of amino acids, followed by deprotection steps. For example, the aspartic acid derivative and the glutamic acid derivative are synthesized by reacting cosalane with the corresponding di-tert-butyl esters of the amino acids, followed by deprotection .

Industrial Production Methods: Industrial production methods for cosalane derivatives are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including protection and deprotection steps, esterification, and alkylation reactions .

Chemical Reactions Analysis

Types of Reactions: Cosalane derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cosalane derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Cosalane derivatives have a wide range of scientific research applications, including:

Mechanism of Action

Cosalane derivatives exert their effects primarily by inhibiting the binding of gp120 to CD4, which prevents the fusion of the viral envelope with the cell membrane. This inhibition blocks the entry of the virus into host cells. Additionally, cosalane derivatives inhibit the activity of reverse transcriptase, an enzyme crucial for viral replication . The molecular targets include gp120 and reverse transcriptase, and the pathways involved are related to viral entry and replication .

Comparison with Similar Compounds

Cosalane derivatives are unique due to their dual mechanism of action, targeting both viral entry and reverse transcriptase activity. Similar compounds include:

Cosalane derivatives stand out due to their broad range of activity against various viral targets and their potential for therapeutic applications .

Properties

Molecular Formula

C59H70B2Cl2Na4O10

Molecular Weight

1123.7 g/mol

IUPAC Name

tetrasodium;5-[1-[3-carboxylato-5-chloro-4-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]phenyl]-4-[(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]but-1-enyl]-3-chloro-2-[[3-[hydroxy(oxido)boranyl]phenyl]methoxy]benzoate

InChI

InChI=1S/C59H72B2Cl2O10.4Na/c1-35(2)10-6-11-36(3)49-20-21-50-46-19-18-42-26-37(22-24-58(42,4)51(46)23-25-59(49,50)5)12-9-17-45(40-29-47(56(64)65)54(52(62)31-40)72-33-38-13-7-15-43(27-38)60(68)69)41-30-48(57(66)67)55(53(63)32-41)73-34-39-14-8-16-44(28-39)61(70)71;;;;/h7-8,13-17,27-32,35-37,42,46,49-51,68,70H,6,9-12,18-26,33-34H2,1-5H3,(H,64,65)(H,66,67);;;;/q-2;4*+1/p-2/t36?,37-,42?,46-,49+,50-,51-,58-,59+;;;;/m0..../s1

InChI Key

ABZNJZXRGKGMJC-OIFNYXQLSA-L

Isomeric SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCC[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CCC4C3)CC[C@@H]6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C(=CCCC3CCC4(C(C3)CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C)C7=CC(=C(C(=C7)Cl)OCC8=CC=CC(=C8)B(O)[O-])C(=O)[O-])C(=O)[O-])(O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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